

A Comprehensive Technical Guide to 2-Methyl-4-octanol

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Compound of Interest

Compound Name: 2-Methyl-4-octanol

Cat. No.: B1594176

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This technical guide provides an in-depth overview of **2-Methyl-4-octanol**, a branched-chain alcohol with applications in chemical synthesis and as a semiochemical. This document is intended for researchers, scientists, and professionals in drug development and chemical ecology.

Chemical Identification and Properties

2-Methyl-4-octanol is a chiral secondary alcohol. The CAS Registry Number for the racemic mixture is 40575-41-5.[1][2][3] The (S)-enantiomer, which has specific biological activity, is identified by CAS Registry Number 93031-26-6.[4]

Table 1: Chemical Identifiers for **2-Methyl-4-octanol**

Identifier	Value	Reference
Chemical Name	2-Methyl-4-octanol	[2][3]
CAS Registry Number	40575-41-5 (racemate)	[1][2][3][5]
93031-26-6 ((S)-enantiomer)	[4]	
Molecular Formula	C ₉ H ₂₀ O	[1][2][3][6]
Molecular Weight	144.25 g/mol	[1][2][6][7]
InChI	InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3	[2][3]
InChIKey	BIAVIOIDPRPYJK-UHFFFAOYSA-N	[2][3]
Canonical SMILES	CCCCC(CC(C)C)O	[5]

Table 2: Physicochemical Properties of **2-Methyl-4-octanol**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[8]
Odor	Fruity, floral, and aromatic	[8]
Boiling Point	189.1 °C at 760 mmHg	[5]
202-204 °C (estimate)	[8]	
Melting Point	~ -50 °C (estimate)	[8]
Density	0.822 g/cm ³	[5]
0.834 g/cm ³ (estimate)	[8]	
Refractive Index	1.428	[5]
Solubility	Insoluble in water; soluble in alcohols, ethers, and other organic solvents.	[8]

Synthesis Protocols

Several methods for the synthesis of **2-Methyl-4-octanol** have been reported. A general approach involves the reduction of the corresponding ketone, 2-methyl-4-octanone.[8] A stereospecific synthesis of the biologically active (S)-**2-methyl-4-octanol** has been developed, which is of particular interest for studies in chemical ecology.[9][10]

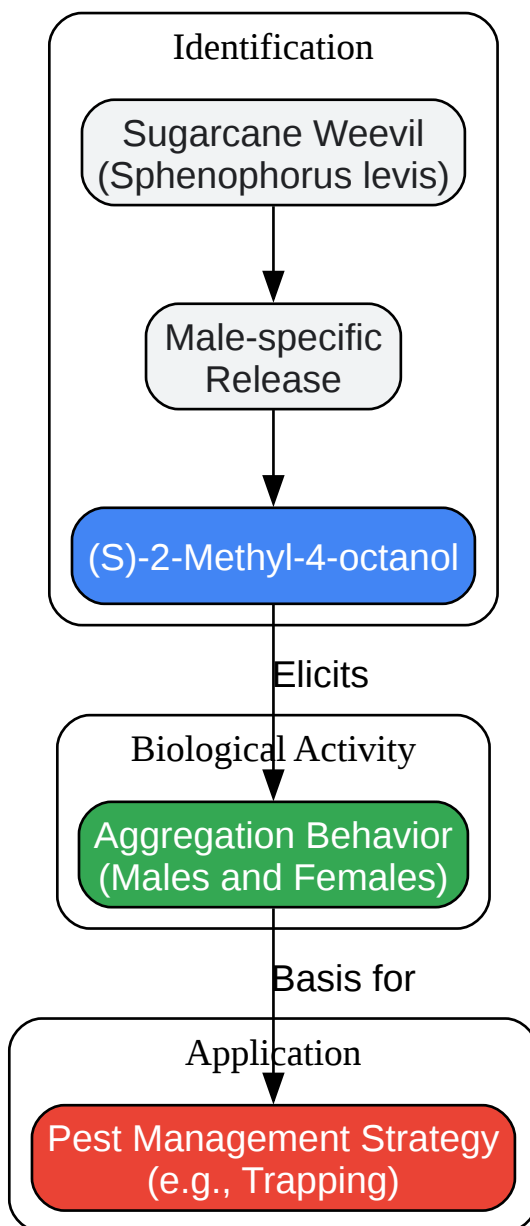
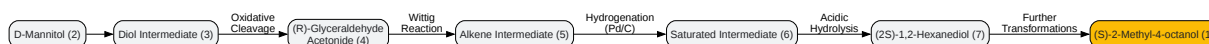
- Hydrogenation and Reduction of 2-Methyl-4-octanal: This method involves the reduction of 2-methyl-4-octanal using a suitable reducing agent, such as sodium borohydride, or catalytic hydrogenation to yield **2-Methyl-4-octanol**. [8]
- Methylation of 4-Octanol: This procedure involves the methylation of 4-octanol, though this is a less common approach. [8]

An established protocol for the synthesis of (S)-**2-methyl-4-octanol** starts from D-mannitol, a readily available chiral precursor.[9][10] This multi-step synthesis is outlined below.

Experimental Protocol:

- Preparation of (R)-glyceraldehyde acetonide (4): This key intermediate is prepared from D-mannitol (2) via oxidative cleavage of the corresponding diol (3). [9]
- Wittig Reaction: The freshly distilled aldehyde (4) is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the alkene (5). [9]
- Hydrogenation: The resulting alkene (5) is hydrogenated over a Palladium on carbon (Pd/C) catalyst to give the saturated compound (6). [9]
- Hydrolysis: The acetonide protecting group in compound (6) is removed under acidic conditions using Dowex® resin to afford the diol (7). [9]
- Subsequent transformations to yield (S)-**2-Methyl-4-octanol** (1): The diol (7) is then converted to the final product through a series of standard organic transformations. [9]

The enantiomeric excess of the final product was determined to be 99.5% via GC analysis of its acetyl derivative on a chiral stationary phase column. [9][10]



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